Epelmycin A

Antineoplastic Agents Anthracyclines Leukemia L1210

Epelmycin A is a structurally distinct ε-rhodomycinone glycoside anthracycline produced exclusively by the blocked mutant strain SU2-730 of Streptomyces violaceus A262. Its terminal rhodinose-bearing trisaccharide moiety differentiates it from aclacinomycin A and doxorubicin/daunorubicin subclasses, making it non-interchangeable in experimental workflows. This compound demonstrates an atypical antimicrobial spectrum—including activity against Gram-negative bacteria and Candida albicans—and anti-leukemic L1210 activity superior to aclacinomycin. Researchers leverage Epelmycin A for glycosylation-focused SAR studies, combinatorial biosynthesis, anthracycline uptake/efflux investigations, and glycosyltransferase specificity research. Each batch is fermentation-derived and rigorously characterized. For research use only; not for human or diagnostic applications.

Molecular Formula C42H53NO15
Molecular Weight 811.9 g/mol
Cat. No. B15580549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpelmycin A
Molecular FormulaC42H53NO15
Molecular Weight811.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H53NO15/c1-8-42(51)17-26(31-32(35(42)41(50)52-7)39(49)33-34(38(31)48)37(47)30-21(36(33)46)10-9-11-24(30)45)57-29-16-22(43(5)6)40(20(4)55-29)58-28-15-13-25(19(3)54-28)56-27-14-12-23(44)18(2)53-27/h9-11,18-20,22,25-29,35,40,45,48-49,51H,8,12-17H2,1-7H3/t18-,19-,20-,22+,25-,26-,27-,28-,29+,35+,40+,42+/m0/s1
InChIKeyGSCMQULDSZTLKO-NFDDGJDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epelmycin A for Research: Sourcing the ε-Rhodomycinone Glycoside Anthracycline Antibiotic


Epelmycin A (CAS 107807-25-0) is a complex anthracycline antibiotic, structurally identified as an ε-rhodomycinone glycoside [1]. It is a secondary metabolite produced via fermentation from a blocked mutant strain (SU2-730) of *Streptomyces violaceus* A262 [1]. As an anthracycline, its core mechanism is associated with DNA intercalation and topoisomerase II inhibition, a mode of action characteristic of its class [2]. Researchers seeking to procure this compound for experimental applications should be aware that it is a highly specialized, research-use-only substance with limited published characterization.

The Risk of Substituting Epelmycin A: Why Structural Analogs Are Not Functional Equivalents


Within the anthracycline class, subtle variations in glycosylation patterns and aglycone modifications dictate profound differences in biological activity, cellular uptake, and DNA binding affinity [1]. As such, Epelmycin A, Epelmycin B, C, D, E, or other analogs like aclacinomycin A cannot be considered interchangeable [2]. The specific trisaccharide moiety of Epelmycin A, containing a terminal rhodinose sugar, differentiates it from other anthracycline subclasses (e.g., daunorubicin-type, aclacinomycin-type) and is directly responsible for its unique spectrum of bioactivity. Using a different anthracycline, even one with a similar core, will lead to different experimental outcomes and invalidate cross-study comparisons.

Epelmycin A: A Procurement-Focused Review of Verifiable Comparative Bioactivity Data


Superior In Vitro Cytotoxicity of Epelmycin A vs. Aclacinomycin A in L1210 Leukemia

Vendor and secondary sources consistently report that Epelmycin A demonstrates stronger anti-leukemic L1210 activity than aclacinomycin A [1]. The original research publication by Johdo et al. confirms the in vitro cytotoxicity assay against murine leukemic L1210 cell culture, though it does not provide IC50 values for direct quantitation [2]. The data indicates that Epelmycin A is a more potent cytotoxic agent in this specific cell line than the comparator.

Antineoplastic Agents Anthracyclines Leukemia L1210

Broad-Spectrum Antimicrobial Profile: Differentiated Activity Against Gram-Negative Bacteria and Candida albicans

Epelmycin A exhibits a dual-action antimicrobial profile, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen *Candida albicans* . This broad spectrum distinguishes it from many classic anthracyclines like doxorubicin and daunorubicin, which are primarily known for their anti-Gram-positive and antitumor properties, with limited or no activity against Gram-negative organisms [1]. The Gram-negative activity is a class-level inference based on the compound's demonstrated spectrum.

Anti-Bacterial Agents Antifungal Agents Gram-Negative Bacteria

Production via Defined Genetic Block: Ensuring Batch-to-Batch Reproducibility and Purity Profile

Epelmycin A is not a wild-type metabolite but is produced by a specific blocked mutant strain of *Streptomyces violaceus* A262, designated SU2-730 [1]. This defined genetic background ensures a more predictable and reproducible fermentation product profile compared to wild-type strains, which can exhibit significant variability in secondary metabolite production. This is a critical quality attribute for procurement, as it implies a more consistent and potentially higher purity of the target compound, reducing the need for extensive downstream purification and minimizing the presence of other co-metabolites (e.g., β-rhodomycin) found in the parent strain.

Fermentation Biosynthesis Streptomyces violaceus

Validated Research Applications for Epelmycin A Based on Available Evidence


Investigating Structure-Activity Relationships (SAR) in Anthracycline Antibiotics

The unique ε-rhodomycinone core and trisaccharide chain of Epelmycin A make it a valuable tool for SAR studies aimed at understanding how specific glycosylation patterns influence cytotoxicity and antimicrobial spectrum. Its differentiation from aclacinomycin A and doxorubicin/daunorubicin in terms of bioactivity supports its use in medicinal chemistry programs focused on anthracycline optimization [1][2].

Probing Dual-Action Antimicrobial Mechanisms in Basic Microbiology Research

Epelmycin A's reported activity against Gram-negative bacteria and *Candida albicans*, a spectrum not typical for its class, makes it a specific chemical probe for investigating novel mechanisms of action. Research groups studying anthracycline uptake, efflux, and intracellular targeting in diverse microbial species can use Epelmycin A to generate unique, comparative datasets [1].

Sourcing a Defined Metabolite from a Blocked Mutant for Biosynthetic Studies

For researchers studying the genetics and enzymology of anthracycline biosynthesis, Epelmycin A represents a key intermediate or pathway endpoint. Its production by the SU2-730 blocked mutant provides a controlled system for studying glycosyltransferase specificity and for generating hybrid anthracyclines through combinatorial biosynthesis approaches [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epelmycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.